7-Hydroxyheptanoic acid (CAS 3710-42-7) is a linear, odd-carbon omega-hydroxy fatty acid featuring both a terminal hydroxyl group and a carboxylic acid moiety. This AB-type bifunctionality makes it a highly valuable monomer for the synthesis of specialty aliphatic polyesters, specifically poly(7-hydroxyheptanoate) (P7HHp), and a critical precursor for C7 polyamides such as Nylon-7 and Nylon-7,7. In industrial and advanced laboratory procurement, it is primarily sourced for its ability to introduce odd-numbered carbon chain segments into polymer backbones, which fundamentally alters crystallization kinetics, thermal stability, and moisture resistance compared to standard even-carbon materials[1].
Procurement substitution with the widely available even-carbon homolog, 6-hydroxyhexanoic acid (the precursor to polycaprolactone, PCL), fails when specific thermal and mechanical thresholds are required. The even-numbered C6 chain yields polyesters with lower melting points and different spherulitic morphologies, whereas the odd-numbered C7 chain of 7-hydroxyheptanoic acid enforces an orthorhombic crystal packing that elevates the melting temperature of the resulting polymer by approximately 10 °C [1]. Furthermore, attempting to substitute the linear acid with its corresponding 8-membered cyclic lactone (oxocan-2-one) introduces severe kinetic barriers; the low ring strain of the 8-membered macrocycle makes ring-opening polymerization (ROP) highly inefficient compared to the direct dehydration polycondensation of the linear 7-hydroxyheptanoic acid [2].
The chain length of the omega-hydroxy acid directly dictates the thermal processing window of the resulting polyester. Polymerization of 7-hydroxyheptanoic acid yields poly(7-hydroxyheptanoate) (P7HHp), a semicrystalline material with a melting point (Tm) of 68 °C. In direct comparison, poly(ε-caprolactone) derived from the C6 homolog (6-hydroxyhexanoic acid) exhibits a lower Tm of approximately 55–60 °C [1]. This ~10 °C elevation is critical for applications requiring higher thermal stability without sacrificing biodegradability.
| Evidence Dimension | Polymer Melting Point (Tm) |
| Target Compound Data | 68 °C (for derived P7HHp) |
| Comparator Or Baseline | ~55–60 °C (for PCL derived from 6-hydroxyhexanoic acid) |
| Quantified Difference | ~10 °C increase in melting temperature |
| Conditions | Differential scanning calorimetry (DSC) of semicrystalline polyesters |
A higher melting point expands the thermal processing window and end-use temperature limits for biodegradable plastics, preventing premature softening in warm environments.
Beyond thermal properties, the odd-carbon backbone imparted by 7-hydroxyheptanoic acid significantly influences mechanical performance. Mechanical testing of P7HHp demonstrates that it behaves as a hard and exceptionally tough plastic, achieving an elongation at break of >670% [1]. This stands in contrast to highly crystalline, shorter-chain polyhydroxyalkanoates (like highly isotactic P3HB), which typically exhibit elongation at break values of only 3–5% and suffer from extreme brittleness.
| Evidence Dimension | Elongation at Break |
| Target Compound Data | >670% (for derived P7HHp) |
| Comparator Or Baseline | 3–5% (for standard highly isotactic P3HB bioplastics) |
| Quantified Difference | >100-fold increase in ductility and elongation |
| Conditions | Tensile testing of melt-processed polyester specimens (ASTM D638 standard equivalents) |
High elongation at break is essential for procuring monomers intended for flexible packaging, films, and impact-resistant biodegradable components.
While even-carbon polyesters like PCL are easily synthesized via ring-opening polymerization (ROP) of their highly strained 7-membered lactones, the 8-membered lactone corresponding to the C7 chain (oxocan-2-one) lacks sufficient ring strain for efficient ROP. 7-Hydroxyheptanoic acid circumvents this kinetic barrier. It can be processed via direct dehydration polycondensation using tin (Sn) or titanium (Ti) catalysts under reduced pressure, yielding high-molecular-weight polyhydroxycarboxylic acids (inherent viscosity ≥ 0.3 dl/g) without the need to isolate or force the polymerization of the stable macrocycle[1].
| Evidence Dimension | Polymerization Route Viability |
| Target Compound Data | Efficient direct polycondensation (inherent viscosity ≥ 0.3 dl/g) |
| Comparator Or Baseline | Oxocan-2-one (8-membered lactone, poor ROP kinetics due to low ring strain) |
| Quantified Difference | Bypasses the thermodynamic penalty of 8-membered ring-opening |
| Conditions | Direct dehydration polymerization with Sn/Ti catalysts under reduced pressure |
Allows manufacturers to scale up C7 polyester production using standard polycondensation equipment, avoiding the low yields associated with 8-membered lactone ROP.
7-Hydroxyheptanoic acid serves as a highly efficient intermediate for the production of odd-carbon polyamide building blocks. Through enzymatic or chemical oxidation and amination, it is converted into pimelic acid (C7 dicarboxylic acid) and 7-aminoheptanoic acid. These are the direct monomers for Nylon-7 and Nylon-7,7 [1]. Compared to the ubiquitous C6 precursors (adipic acid / hexamethylenediamine) used for Nylon-6,6, the C7 derivatives produce polyamides with lower amide-group density, which quantitatively reduces moisture absorption and improves dimensional stability in the final molded parts.
| Evidence Dimension | Downstream Polymer Moisture Absorption |
| Target Compound Data | Lower moisture uptake (Nylon-7 derivatives) |
| Comparator Or Baseline | Higher moisture uptake (Nylon-6 / Nylon-6,6 derivatives) |
| Quantified Difference | Reduced amide density per unit chain length |
| Conditions | Comparative material properties of odd vs. even aliphatic polyamides |
Procuring 7-hydroxyheptanoic acid enables the synthesis of specialty nylons that maintain their mechanical integrity in high-humidity environments better than standard commodity nylons.
Due to its odd-carbon chain, 7-hydroxyheptanoic acid is the optimal monomer for synthesizing poly(7-hydroxyheptanoate) (P7HHp). This application is ideal for manufacturers requiring a biodegradable plastic with a melting point near 68 °C, which outperforms standard polycaprolactone (PCL) in warm-temperature applications such as hot-fill packaging or durable agricultural films [1].
It is a critical intermediate for the synthesis of pimelic acid and 7-aminoheptanoic acid. Chemical or biological conversion of 7-hydroxyheptanoic acid supplies the necessary C7 monomers for Nylon-7 and Nylon-7,7, which are selected over Nylon-6 for engineering applications demanding superior dimensional stability and lower moisture absorption [2].
For polymer chemists avoiding the kinetic difficulties of ring-opening 8-membered lactones, 7-hydroxyheptanoic acid serves as the direct linear feedstock for dehydration polycondensation. Using standard tin or titanium catalysts, it allows for the scalable production of high-molecular-weight C7 polyesters using conventional melt-polymerization infrastructure [3].
Irritant